5,5-Diphenyl-1-(2-sulfanylethyl)imidazolidine-2,4-dione
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Overview
Description
5,5-Diphenyl-1-(2-sulfanylethyl)imidazolidine-2,4-dione is a compound belonging to the class of imidazolidine-2,4-diones.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Diphenyl-1-(2-sulfanylethyl)imidazolidine-2,4-dione typically involves the reaction of benzil with thiourea under basic conditions to form the imidazolidine ring.
Industrial Production Methods: Industrial production methods for this compound often utilize microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave radiation to heat the reaction mixture, leading to faster and more efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: 5,5-Diphenyl-1-(2-sulfanylethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidine ring can be reduced to form corresponding amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored for its potential anticonvulsant and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 5,5-Diphenyl-1-(2-sulfanylethyl)imidazolidine-2,4-dione involves its interaction with various molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial or anticonvulsant activities .
Comparison with Similar Compounds
5,5-Diphenylimidazolidine-2,4-dione: Known for its anticonvulsant properties.
5,5-Dimethylimidazolidine-2,4-dione: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 5,5-Diphenyl-1-(2-sulfanylethyl)imidazolidine-2,4-dione is unique due to the presence of the sulfanylethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with various molecular targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
62476-41-9 |
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Molecular Formula |
C17H16N2O2S |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
5,5-diphenyl-1-(2-sulfanylethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C17H16N2O2S/c20-15-17(13-7-3-1-4-8-13,14-9-5-2-6-10-14)19(11-12-22)16(21)18-15/h1-10,22H,11-12H2,(H,18,20,21) |
InChI Key |
YVYNJXKIXPIPLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2CCS)C3=CC=CC=C3 |
Origin of Product |
United States |
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